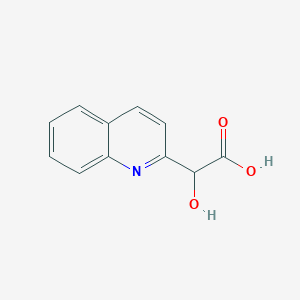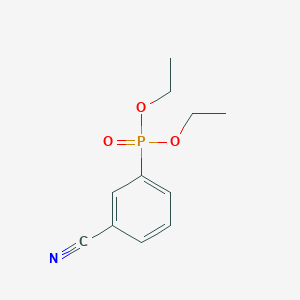![molecular formula C26H30Br2N2OS2 B15335687 4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole is a complex organic compound with the molecular formula C26H30Br2N2OS2. This compound is known for its unique structure, which includes two brominated thiophene rings attached to a benzo[c][1,2,5]oxadiazole core. It is primarily used in the field of organic electronics and optoelectronics due to its excellent electron-accepting properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole typically involves the following steps:
Bromination of Thiophene: The initial step involves the bromination of thiophene to produce 5-bromo-4-hexyl-2-thiophene. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Benzo[c][1,2,5]oxadiazole Core: The benzo[c][1,2,5]oxadiazole core is synthesized separately through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the brominated thiophene rings with the benzo[c][1,2,5]oxadiazole core. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Optoelectronics: The compound’s electron-accepting properties make it suitable for use in optoelectronic devices, including photodetectors and sensors.
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Biological Research: The compound is also explored for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole primarily involves its electron-accepting properties. The compound can interact with electron-donating materials, facilitating charge transfer processes. This interaction is crucial in its applications in organic electronics and optoelectronics, where it helps in the efficient transport and manipulation of electronic charges.
類似化合物との比較
Similar Compounds
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is similar in structure but contains a thiadiazole core instead of an oxadiazole core.
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole: This compound has a selenadiazole core, offering different electronic properties.
Uniqueness
4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole is unique due to its specific combination of brominated thiophene rings and the benzo[c][1,2,5]oxadiazole core. This structure provides a balance of stability and reactivity, making it highly effective in electronic and optoelectronic applications.
特性
分子式 |
C26H30Br2N2OS2 |
|---|---|
分子量 |
610.5 g/mol |
IUPAC名 |
4,7-bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C26H30Br2N2OS2/c1-3-5-7-9-11-17-15-21(32-25(17)27)19-13-14-20(24-23(19)29-31-30-24)22-16-18(26(28)33-22)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChIキー |
WFQWJVOTCMVQAG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(SC(=C1)C2=CC=C(C3=NON=C23)C4=CC(=C(S4)Br)CCCCCC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


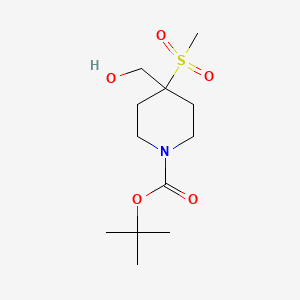
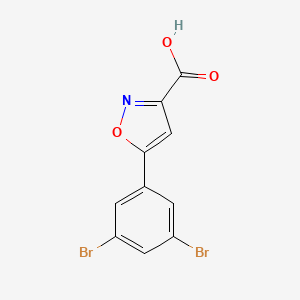
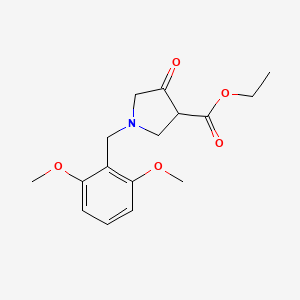
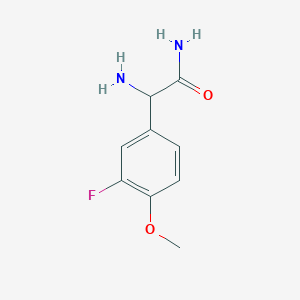
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
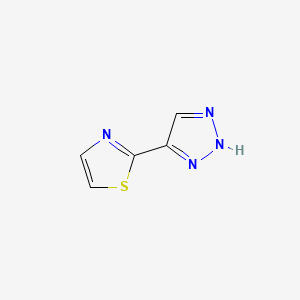
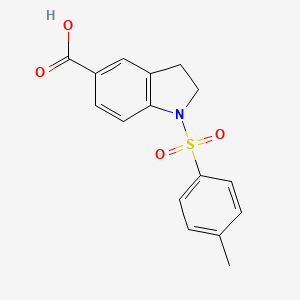
![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)

![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)

